![molecular formula C19H18BrF B2970117 1-[2-(4-Bromophenyl)ethynyl]-2-fluoro-4-pentylbenzene CAS No. 477860-08-5](/img/structure/B2970117.png)

1-[2-(4-Bromophenyl)ethynyl]-2-fluoro-4-pentylbenzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

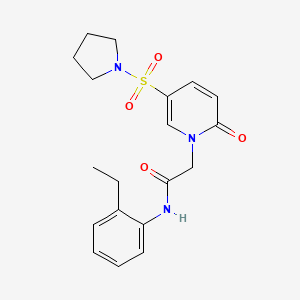

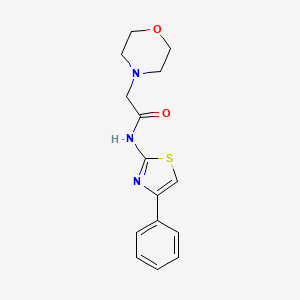

1-[2-(4-Bromophenyl)ethynyl]-2-fluoro-4-pentylbenzene is a chemical compound with the CAS Number: 477860-08-5 . It has a molecular weight of 345.25 . The IUPAC name for this compound is 1-[(4-bromophenyl)ethynyl]-2-fluoro-4-pentylbenzene .

Molecular Structure Analysis

The InChI code for 1-[2-(4-Bromophenyl)ethynyl]-2-fluoro-4-pentylbenzene is 1S/C19H18BrF/c1-2-3-4-5-16-7-11-17(19(21)14-16)10-6-15-8-12-18(20)13-9-15/h7-9,11-14H,2-5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.科学的研究の応用

Environmental Presence and Human Exposure

Brominated flame retardants, including polybrominated diphenyl ethers (PBDEs) and others like hexabromocyclododecane (HBCD), have been widely used in various consumer products to reduce flammability. Their persistence in the environment and potential for bioaccumulation have raised concerns about long-term health effects. Research has focused on their presence in environmental samples, human tissues, and potential pathways for human exposure (Müller et al., 2016).

Health Implications

Studies have investigated the health implications of exposure to BFRs, particularly in vulnerable populations such as infants and postmenopausal women. BFRs have been detected in human milk, raising concerns about infant exposure and associated health risks (Müller et al., 2016). Another study measured concentrations of PBDEs and other organobromine compounds in the plasma of postmenopausal women, highlighting the widespread human exposure to these chemicals (Sandanger et al., 2007).

Metabolic Pathways and Disposition

Research on the metabolism and disposition of brominated compounds in humans provides insights into their biotransformation and potential health effects. Studies have identified various metabolites and elucidated pathways involved in their metabolism, contributing to a better understanding of the risks associated with exposure (Cohen et al., 1975).

Environmental and Biological Monitoring

Monitoring the levels of BFRs in environmental samples and human tissues helps assess the extent of exposure and potential health risks. Studies have quantified BFRs in breast milk, indoor air, dust, and food, providing evidence of their widespread distribution and potential routes of human exposure (Guenther et al., 2002).

作用機序

Target of Action

Similar compounds are known to interact with various proteins and enzymes in the body, influencing their function and activity .

Mode of Action

It’s known that the compound can undergo reactions such as free radical bromination and nucleophilic substitution . These reactions could potentially alter the function of its targets, leading to changes in cellular processes.

Biochemical Pathways

It’s known that similar compounds can influence various biochemical pathways, leading to downstream effects .

Pharmacokinetics

Similar compounds are known to have varying degrees of bioavailability, influenced by factors such as solubility, stability, and the presence of transport proteins .

Result of Action

It’s known that similar compounds can have various effects at the molecular and cellular level, potentially influencing processes such as cell signaling, enzyme activity, and gene expression .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-[2-(4-Bromophenyl)ethynyl]-2-fluoro-4-pentylbenzene. Factors such as temperature, pH, and the presence of other compounds can affect its stability and reactivity . Additionally, the compound’s action can be influenced by the specific biological environment in which it is present, including the presence of specific cell types, proteins, and other molecules .

特性

IUPAC Name |

1-[2-(4-bromophenyl)ethynyl]-2-fluoro-4-pentylbenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18BrF/c1-2-3-4-5-16-7-11-17(19(21)14-16)10-6-15-8-12-18(20)13-9-15/h7-9,11-14H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWEGPLCMHABFLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC(=C(C=C1)C#CC2=CC=C(C=C2)Br)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18BrF |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-(4-Bromophenyl)ethynyl]-2-fluoro-4-pentylbenzene | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(2-Chlorophenyl)-1,3-dimethyl-5-(2-phenylethyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2970036.png)

![3-[2-Hydroxy-2-(4-nitrophenyl)ethyl]-4-(4-methoxyphenyl)-2-(phenylamino)-1,3-thiazol-3-ium bromide](/img/structure/B2970037.png)

![3-cyclopentyl-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one hydrochloride](/img/structure/B2970040.png)

![2-(5-Fluoropyrimidin-4-yl)-5-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2970041.png)

![6-Cyano-N-[[(3S,5R)-3-(hydroxymethyl)-4,5-dimethylmorpholin-3-yl]methyl]-2-methylpyridine-3-carboxamide](/img/structure/B2970046.png)

![(3-(dimethylamino)phenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2970051.png)